molecular formula C25H22BrN5O4S B6486655 3-(4-bromobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 887214-33-7

3-(4-bromobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6486655
CAS No.: 887214-33-7
M. Wt: 568.4 g/mol
InChI Key: KXALVGXVHRTHMR-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core modified with a 4-bromobenzenesulfonyl group at position 3 and a 2-(3,4-dimethoxyphenyl)ethylamine substituent at position 3. This structure combines electron-withdrawing (bromophenylsulfonyl) and electron-donating (dimethoxyphenethyl) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN5O4S/c1-34-21-12-7-16(15-22(21)35-2)13-14-27-23-19-5-3-4-6-20(19)31-24(28-23)25(29-30-31)36(32,33)18-10-8-17(26)9-11-18/h3-12,15H,13-14H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXALVGXVHRTHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Benzyl-3-[(4-Bromophenyl)sulfonyl][1,2,3]Triazolo[1,5-a]quinazolin-5-amine

  • Key Differences : The benzyl group replaces the 2-(3,4-dimethoxyphenyl)ethyl chain.
  • Impact: The absence of methoxy groups reduces electron-donating capacity and may lower solubility compared to the target compound.
  • Molecular Weight : 494.367 g/mol .

N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-Methylphenyl)[1,2,3]Triazolo[1,5-a]quinazolin-5-amine

  • Key Differences : Ethoxy groups replace methoxy groups on the phenyl ring, and the sulfonyl group is substituted with a 4-methylphenyl moiety.
  • The methylphenyl sulfonyl group lacks the electron-withdrawing bromine atom, which may diminish binding affinity to targets like kinases or DNA .

3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)[1,2,3]Triazolo[1,5-a]quinazolin-5-amine

  • Key Differences : A simple benzenesulfonyl group replaces the 4-bromobenzenesulfonyl group, and the amine substituent is a 4-ethoxyphenyl group.
  • Impact : The absence of bromine reduces halogen bonding interactions critical for target engagement in anticancer or enzyme-inhibitory applications. The ethoxy group may enhance metabolic stability compared to methoxy derivatives .

Molecular and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound Not explicitly provided ~580–600 (estimated) 4-Bromobenzenesulfonyl, 3,4-dimethoxyphenethyl Anticancer, kinase inhibition
N-Benzyl-3-[(4-bromophenyl)sulfonyl] analog C22H16BrN5O2S 494.367 Benzyl, 4-bromobenzenesulfonyl Kinase inhibition
3-(2,5-Dimethylphenylsulfonyl)-N-(4-methylbenzyl) analog C26H24N4O2S ~480 (estimated) 2,5-Dimethylphenylsulfonyl, 4-methylbenzyl Unknown
N-(4-Ethoxyphenyl)-3-(benzenesulfonyl) analog C23H19N5O3S ~477 (estimated) Benzenesulfonyl, 4-ethoxyphenyl Herbicidal

Key Observations :

  • Methoxy vs. Ethoxy Groups : Methoxy groups in the target compound may improve solubility over ethoxy derivatives but could increase susceptibility to demethylation metabolism .

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